molecular formula C13H20IN3 B1667476 4-Benzylpiperidine-1-carboximidamide hydroiodide CAS No. 849776-40-5

4-Benzylpiperidine-1-carboximidamide hydroiodide

Cat. No. B1667476
CAS RN: 849776-40-5
M. Wt: 345.22 g/mol
InChI Key: FIZOSQMUUOLSIC-UHFFFAOYSA-N
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Description

4-Benzylpiperidine-1-carboximidamide hydroiodide is a chemical compound with the molecular formula C13H20IN3 . It is a complex organic compound that has been studied for various applications .


Molecular Structure Analysis

The molecular structure of 4-Benzylpiperidine-1-carboximidamide hydroiodide consists of a benzyl group attached to a piperidine ring, which is further connected to a carboximidamide group . The molecular weight of the compound is approximately 345.223 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Benzylpiperidine-1-carboximidamide hydroiodide include a molecular weight of 217.31 g/mol, a topological polar surface area of 53.1 Ų, and a complexity of 225 . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1 .

Scientific Research Applications

Anticancer Agent Development

The compound 4-Benzylpiperidine-1-carboximidamide hydroiodide has been investigated for its potential as a cytotoxic agent targeting key proteins like EGFR, BRAF, and CDK2 in cancer cells. Studies have shown that certain hybrids of this compound exhibit significant antiproliferative activity against various cancer cell lines, suggesting its utility in developing new anticancer therapies .

Epigenetic Modulation

Research has identified this compound as a molecule that can interact with the TTD groove of the UHRF1 protein, which plays a role in epigenetic regulation. By favoring an open conformation of UHRF1, the compound can alter the protein’s affinity to histone markers like H3K9me3, thereby modulating epigenetic functions which are crucial in cancer progression .

Serotonin Transporter Inhibition

The structure-activity relationship (SAR) studies of 4-Benzylpiperidine carboxamides have shown that they can inhibit serotonin (5-HT) reuptake. This suggests potential applications in treating disorders related to serotonin imbalance, such as depression or anxiety .

properties

IUPAC Name

4-benzylpiperidine-1-carboximidamide;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3.HI/c14-13(15)16-8-6-12(7-9-16)10-11-4-2-1-3-5-11;/h1-5,12H,6-10H2,(H3,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIZOSQMUUOLSIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=N)N.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50594681
Record name 4-Benzylpiperidine-1-carboximidamide--hydrogen iodide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzylpiperidine-1-carboximidamide hydroiodide

CAS RN

849776-40-5
Record name 1-Piperidinecarboximidamide, 4-(phenylmethyl)-, hydriodide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=849776-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Benzylpiperidine-1-carboximidamide--hydrogen iodide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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